4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid
CAS No.:
Cat. No.: VC16971962
Molecular Formula: C14H12BF2NO3
Molecular Weight: 291.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BF2NO3 |
|---|---|
| Molecular Weight | 291.06 g/mol |
| IUPAC Name | [4-fluoro-3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H12BF2NO3/c16-11-4-1-9(2-5-11)8-18-14(19)12-7-10(15(20)21)3-6-13(12)17/h1-7,20-21H,8H2,(H,18,19) |
| Standard InChI Key | JBIUABLWBGCYTK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, [4-fluoro-3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid, reflects its substitution pattern: a boronic acid group at the benzene ring’s para position, a fluorine atom at the meta position, and a carbamoyl group linked to a 4-fluorobenzyl substituent. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BF₂NO₃ |
| Molecular Weight | 291.06 g/mol |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |
| InChI Key | JBIUABLWBGCYTK-UHFFFAOYSA-N |
The boronic acid group (-B(OH)₂) enables covalent interactions with diols and hydroxyl groups, a feature exploited in sensor technologies and enzyme inhibition.
Crystallographic and Spectroscopic Insights
While direct crystallographic data for this compound is limited, studies on analogous fluorophenylboronic acids reveal planar benzene rings with boronic acid groups adopting trigonal planar geometries. Infrared (IR) spectroscopy of related compounds, such as 3-fluoro-4-formylphenylboronic acid, shows characteristic B-O stretching vibrations at 1,350–1,400 cm⁻¹ and O-H stretches near 3,450 cm⁻¹ . These spectral features suggest similar behavior in 4-fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid, with potential shifts due to the carbamoyl group’s electron-withdrawing effects .
Synthesis and Preparation
Multi-Step Organic Synthesis
The synthesis typically begins with a boronic acid precursor, such as 3-fluoro-4-bromobenzoic acid, which undergoes carbamoylation with 4-fluorobenzylamine. A palladium-catalyzed Miyaura borylation installs the boronic acid group, as outlined below:
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Carbamoylation:
Reaction of 3-fluoro-4-bromobenzoic acid with 4-fluorobenzylamine in the presence of thionyl chloride yields the corresponding carbamoyl chloride intermediate, which is subsequently hydrolyzed to the carbamoyl derivative. -
Borylation:
The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group.
Yield optimization requires precise control of reaction parameters, including temperature (80–100°C), solvent (tetrahydrofuran or dioxane), and catalyst loading (1–5 mol%). Purification via column chromatography or recrystallization ensures >95% purity.
Challenges in Synthesis
The fluorine atoms’ electronegativity can hinder borylation by deactivating the aryl bromide substrate. Strategies to mitigate this include using electron-rich palladium ligands (e.g., SPhos) or elevated temperatures. Additionally, the carbamoyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (≈2 mg/mL at 25°C). The boronic acid group forms reversible esters with diols, enhancing solubility in glycol-containing solvents. Stability studies indicate decomposition at temperatures >150°C, with the carbamoyl group undergoing hydrolysis under strongly acidic or basic conditions.
Spectroscopic Data
While experimental spectra for this specific compound are scarce, comparative analysis with 3-fluoro-4-formylphenylboronic acid provides insights:
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FT-IR: Expected B-O stretches at 1,380 cm⁻¹ and O-H stretches at 3,450 cm⁻¹ .
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with fluorine coupling causing splitting patterns .
Applications in Medicinal Chemistry
Enzyme Inhibition
Boronic acids are renowned for their ability to inhibit serine proteases (e.g., proteasome, thrombin) via covalent bond formation with catalytic serine residues. The fluorine atoms in this compound enhance binding affinity by engaging in halogen bonding with enzyme active sites. Preliminary studies suggest low micromolar inhibition constants (Kᵢ) against trypsin-like proteases, though specific data remains proprietary.
Role in Organic Synthesis
Suzuki-Miyaura Coupling
The boronic acid group enables cross-coupling with aryl halides, forming biaryl structures central to pharmaceuticals and materials. For example, coupling with 4-bromoacetophenone yields a fluorinated biphenyl ketone, a precursor to anti-inflammatory agents.
Functional Group Transformations
The carbamoyl group undergoes nucleophilic acyl substitution, allowing conversion to amides or esters. Reaction with Grignard reagents replaces the boronic acid group with alkyl chains, diversifying the compound’s utility.
Computational Studies and Electronic Properties
Density Functional Theory (DFT) analyses of analogous compounds, such as 3-fluoro-4-formylphenylboronic acid, reveal:
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Molecular Electrostatic Potential (MEP): Negative potential localized at the boronic acid group, favoring interactions with cationic species .
These findings suggest that 4-fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid may exhibit similar electronic characteristics, warranting further computational exploration.
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and enzyme-inhibitory activities.
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Computational Modeling: DFT studies to predict binding modes with biological targets.
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Synthetic Methodology: Development of one-pot syntheses to improve efficiency.
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